7-Nitro-1-benzofuran-5-amine
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Overview
Description
7-Nitro-1-benzofuran-5-amine is a compound belonging to the benzofuran family, which is known for its diverse biological activities. . The presence of a nitro group and an amine group in this compound makes it a compound of interest for researchers due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1-benzofuran-5-amine typically involves the nitration of 1-benzofuran-5-amine. This can be achieved through various nitration methods, including the use of nitric acid and sulfuric acid as nitrating agents. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the desired position on the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound. Additionally, the development of greener and more sustainable nitration methods is an area of ongoing research .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-1-benzofuran-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-benzofuran-5,7-diamine.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Nitro-1-benzofuran-5-amine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The amine group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Benzofuran-5-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-1-benzofuran-2-amine: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties.
5-Nitro-1-benzofuran-2-amine:
Uniqueness
7-Nitro-1-benzofuran-5-amine is unique due to the specific positioning of the nitro and amine groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H6N2O3 |
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Molecular Weight |
178.14 g/mol |
IUPAC Name |
7-nitro-1-benzofuran-5-amine |
InChI |
InChI=1S/C8H6N2O3/c9-6-3-5-1-2-13-8(5)7(4-6)10(11)12/h1-4H,9H2 |
InChI Key |
BXDGOSCCNOIKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)N)[N+](=O)[O-] |
Origin of Product |
United States |
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